Nafcillin Penilloic Acid Ester
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Overview
Description
Nafcillin Penilloic Acid Ester is a derivative of nafcillin, a beta-lactam antibiotic. This compound is part of the penicillin family and is known for its resistance to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used in the treatment of infections caused by penicillinase-producing staphylococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nafcillin Penilloic Acid Ester involves the conversion of nafcillin to its penilloic acid derivative. This process typically includes the hydrolysis of the beta-lactam ring of nafcillin under acidic or basic conditions, followed by esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Nafcillin Penilloic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives .
Scientific Research Applications
Nafcillin Penilloic Acid Ester has several applications in scientific research:
Biology: Studied for its interactions with bacterial enzymes and its role in antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
Industry: Utilized in the pharmaceutical industry for the synthesis of new antibiotic derivatives.
Mechanism of Action
Nafcillin Penilloic Acid Ester exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in cell wall synthesis. This inhibition leads to the destruction of the bacterial cell wall and ultimately the death of the bacteria .
Comparison with Similar Compounds
Oxacillin: Another beta-lactam antibiotic with similar resistance to beta-lactamase enzymes.
Methicillin: Known for its use in treating penicillin-resistant staphylococcal infections.
Cloxacillin: Similar in structure and function but with a different side chain that provides unique pharmacokinetic properties.
Uniqueness: Nafcillin Penilloic Acid Ester is unique due to its specific ester derivative form, which may offer different pharmacological properties and stability compared to its parent compound and other similar antibiotics .
Properties
CAS No. |
940306-31-0 |
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Molecular Formula |
C₂₁H₂₄N₂O₆S |
Molecular Weight |
432.49 |
Synonyms |
(αR,4S)-4-Carboxy-α-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; |
Origin of Product |
United States |
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